molecular formula C3H4Br2N2O2 B132542 Dibromomalonamide CAS No. 73003-80-2

Dibromomalonamide

Cat. No. B132542
CAS RN: 73003-80-2
M. Wt: 259.88 g/mol
InChI Key: SWHQVMGRXIYDSF-UHFFFAOYSA-N
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Description

Dibromomalonamide is a compound that has been studied in various contexts, including its use in polymerization, bioconjugation, and as a reagent in organic synthesis. It is known for its ability to insert into peptidic disulfide bonds, maintaining peptide conformation, and for its role in catalytic reactions, such as the enantioselective dibromination of allylic alcohols .

Synthesis Analysis

The synthesis of dibromomalonamide derivatives and related compounds has been explored in several studies. For instance, a series of nickel(II) dibromide complexes were synthesized for use in ethylene polymerization, showing high catalytic activity . Another study demonstrated the synthesis of dibromomaleimides for bioconjugation and pegylation of peptides, which was achieved with high efficiency and without the need for protecting groups . Additionally, malonamide derivatives have been synthesized via Michael addition, leading to compounds with potential biological activity .

Molecular Structure Analysis

The molecular structure of bromomalonamide, a related compound, has been determined using single-crystal X-ray diffraction. The crystal structure revealed an orthorhombic system with a three-dimensional hydrogen bonding network. The bond lengths and angles were precisely measured, providing insight into the compound's structural characteristics .

Chemical Reactions Analysis

Dibromomalonamide and its derivatives have been utilized in various chemical reactions. For example, the dibromination of allylic alcohols was achieved using dibromomalonate as the bromonium source, with enantioselectivity introduced by a tartaric acid-derived diol . In another study, dibromomaleimide end-functional polymers were synthesized by RAFT polymerization, demonstrating the versatility of dibromomalonamide derivatives in polymer chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibromomalonamide derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of bromomalonamide provided insights into its hydrogen bonding and thermal motions, which are critical for understanding its physical properties . The synthesis of malonamide derivatives with different substituents also highlighted the impact of molecular modifications on the polarity and electronic properties of these compounds .

Scientific Research Applications

  • Fluorescent Probe Synthesis : Dibromomalonamide has been utilized in the synthesis of a new fluorescent probe, specifically targeting the catechol moiety. This involves the preparation of alpha,alpha-dibromomalonamides containing an appropriate fluorophore, which reacts with various catechols to generate highly fluorescent derivatives (Stack et al., 2002).

  • Toxicological Studies : There have been studies examining the cytotoxic effects of related compounds, such as diquat dibromide, on cell lines. These studies focus on the protective effects of certain substances against the cytotoxicity induced by these compounds (Moravčík et al., 2014).

  • Dermal Absorption Research : Research has been conducted to assess the dermal absorption of related compounds like diquat dibromide and their potential occupational risks. This involves toxicological and hygienic assessments to understand the risk of bioavailability in professional use (Yastrub et al., 2020).

  • Environmental Impact Studies : The ecological risks posed by pesticides, including diquat dibromide, have been assessed. These studies focus on understanding the impact of such compounds on aquatic systems and the environment at large (Campbell et al., 2000).

  • Drug Discovery and Research Perspectives : While not directly related to dibromomalonamide, studies in the field of drug discovery provide context on how compounds like dibromomalonamide could be relevant in the development of new therapeutic agents. These insights are critical for understanding the broader implications of chemical compounds in medical research (Drews, 2000).

Safety And Hazards

Dibromomalonamide may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

2,2-dibromopropanediamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHQVMGRXIYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(=O)N)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6050388
Record name 2,2-Dibromopropanediamide
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Molecular Weight

259.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Dibromomalonamide
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Product Name

Dibromomalonamide

CAS RN

73003-80-2
Record name 2,2-Dibromomalonamide
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Record name Propanediamide, 2,2-dibromo-
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Record name Propanediamide, 2,2-dibromo-
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Record name 2,2-Dibromopropanediamide
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Record name 2,2-dibromomalonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
T Mukaiyama, T Hata, K Tasaka - The Journal of Organic …, 1963 - ACS Publications
A selective phosphorylation of alcohols and phosphates forming mixed esters of phosphoric acid and unsymmetrical p3rrophosphates by the use of one mole of dibromomalonamide …
Number of citations: 20 pubs.acs.org
H Zimmer, G Singh - The Journal of Organic Chemistry, 1963 - ACS Publications
The syntheses of some triphenylphosphinalkylimines and their addition reactions with alkyl halides to yield mono-and dialkylaminotriphenylphosphonium halides are reported. The …
Number of citations: 116 pubs.acs.org
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Dibromomalonamide - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 2 onlinelibrary.wiley.com
S Ruhemann, KJP Orton - Journal of the Chemical Society …, 1895 - pubs.rsc.org
… some observations which we have made on dibromomalonamide. The action of nitric acid on … On allowing dibromomalonamide, prepared according to Freund's directions (Be?-., 1884, …
Number of citations: 9 pubs.rsc.org
A Schreiner, T Brown - Journal of the American Chemical Society, 1968 - ACS Publications
We have recently described dimethyl diazidomalonate as being quite stable to shock. This was based upon rather qualitative observations. CO Parker, Rohm and Haas Co., Redstone …
Number of citations: 3 pubs.acs.org
N Turro, S Edelson, J Williams… - Journal of the American …, 1968 - ACS Publications
We have recently described dimethyl diazidomalonate as being quite stable to shock. This was based upon rather qualitative observations. CO Parker, Rohm and Haas Co., Redstone …
Number of citations: 0 pubs.acs.org
D Wheeler, T Kinstle, K Rinehart, Jr - Journal of the American …, 1968 - ACS Publications
We have recently described dimethyl diazidomalonate as being quite stable to shock. This was based upon rather qualitative observations. CO Parker, Rohm and Haas Co., Redstone …
Number of citations: 1 pubs.acs.org
E Corey, I Vlattas, N Anderson… - Journal of the American …, 1968 - ACS Publications
We have recently described dimethyl diazidomalonate as being quite stable to shock. This was based upon rather qualitative observations. CO Parker, Rohm and Haas Co., Redstone …
Number of citations: 0 pubs.acs.org
R Moriarty, J Kliegman, C Shovlin - Journal of the American …, 1968 - ACS Publications
We have recently described dimethyl diazidomalonate as being quite stable to shock. This was based upon rather qualitative observations. CO Parker, Rohm and Haas Co., Redstone …
Number of citations: 0 pubs.acs.org
MM Rauhut, R Bernheimer… - The Journal of Organic …, 1963 - ACS Publications
… A selective phosphorylation of alcohols and phosphates forming mixed esters of phosphoric acid and unsymmetrical p3rrophosphates by the use of one mole of dibromomalonamide …
Number of citations: 38 pubs.acs.org

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